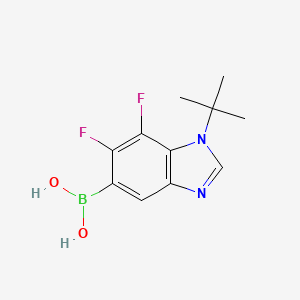
(1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative that features a benzodiazole ring substituted with tert-butyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable benzodiazole precursor with a boronic acid reagent under Suzuki-Miyaura coupling conditions . This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the benzodiazole ring to its corresponding amine or other reduced forms.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or other reduced derivatives of the benzodiazole ring.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid has several applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to the presence of the benzodiazole ring.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid depends on its application. In Suzuki-Miyaura coupling, the boronic acid group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The benzodiazole ring can interact with various molecular targets, potentially affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (1-tert-Butyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid
- Indole derivatives
- 3-formylphenylboronic acid
Uniqueness
(1-tert-Butyl-6,7-difluoro-1,3-benzodiazol-5-yl)boronic acid is unique due to the presence of both tert-butyl and difluoro groups on the benzodiazole ring
Properties
IUPAC Name |
(1-tert-butyl-6,7-difluorobenzimidazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF2N2O2/c1-11(2,3)16-5-15-7-4-6(12(17)18)8(13)9(14)10(7)16/h4-5,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAWQWLLRGARIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=C1F)F)N(C=N2)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
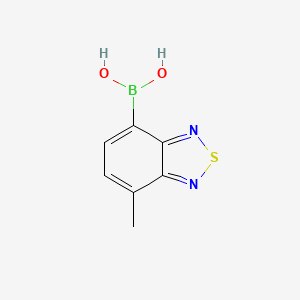
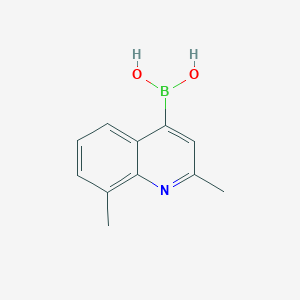
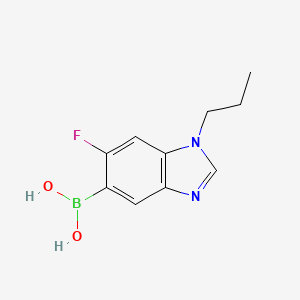
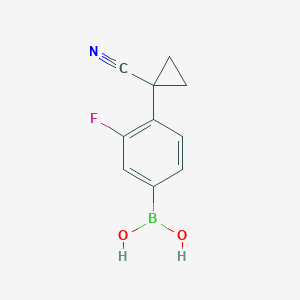
![[3-(1-Cyanocyclobutyl)phenyl]boronic acid](/img/structure/B7953700.png)
![[4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7953707.png)
![[2-(4-Ethylpiperazin-1-yl)-5-methylpyridin-3-yl]boronic acid](/img/structure/B7953711.png)
![{3-Fluoro-2-[(4-methylpiperazin-1-yl)methyl]phenyl}boronic acid](/img/structure/B7953716.png)
![[4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7953717.png)
![{4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]phenyl}boronic acid](/img/structure/B7953725.png)
![[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]boronic acid](/img/structure/B7953733.png)
![[7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid](/img/structure/B7953746.png)
![{3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid](/img/structure/B7953752.png)
![{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}boronic acid](/img/structure/B7953760.png)
